5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde dimethylhydrazone
Vue d'ensemble
Description
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde dimethylhydrazone, also known as LCL161, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde dimethylhydrazone binds to cIAP1/2, which are proteins that inhibit apoptosis and promote cell survival. By binding to cIAP1/2, this compound induces the degradation of these proteins, leading to the activation of the extrinsic pathway of apoptosis. This results in the induction of apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde dimethylhydrazone is its high specificity for cIAP1/2, which reduces the likelihood of off-target effects. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
For the study of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde dimethylhydrazone include further investigation of its potential therapeutic applications in cancer treatment, as well as its potential use in the treatment of inflammatory diseases. In addition, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, the development of more soluble formulations of this compound may increase its utility in experimental settings.
Applications De Recherche Scientifique
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde dimethylhydrazone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells by activating the extrinsic pathway of apoptosis through the binding of this compound to the cellular inhibitor of apoptosis protein 1 and 2 (cIAP1/2). In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
5-[5-[(Z)-(dimethylhydrazinylidene)methyl]furan-2-yl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18(2)16-8-10-4-6-13(21-10)9-3-5-11-12(7-9)15(20)17-14(11)19/h3-8H,1-2H3,(H,17,19,20)/b16-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIVLEGTXOOQNF-PXNMLYILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(O1)C2=CC3=C(C=C2)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C\C1=CC=C(O1)C2=CC3=C(C=C2)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.